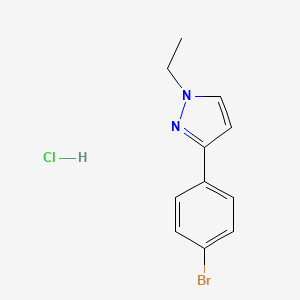
(1-Propylcyclobutyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Propylcyclobutyl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H18ClN . It is a solid substance and its CAS number is 1384745-74-7 .
Molecular Structure Analysis
The molecular structure of “(1-Propylcyclobutyl)methanamine hydrochloride” can be represented by the InChI code: 1S/C8H17N.ClH/c1-2-4-8(7-9)5-3-6-8;/h2-7,9H2,1H3;1H . The molecular weight of this compound is 163.69 g/mol .Physical And Chemical Properties Analysis
“(1-Propylcyclobutyl)methanamine hydrochloride” is a solid substance . It has a molecular weight of 163.69 g/mol . The compound’s InChI code is 1S/C8H17N.ClH/c1-2-4-8(7-9)5-3-6-8;/h2-7,9H2,1H3;1H .Aplicaciones Científicas De Investigación
Educational Purposes
In educational settings, this compound is used to demonstrate various chemical reactions and principles to students. It serves as a practical example in teaching organic chemistry and related subjects.
Each application leverages the unique chemical structure and properties of (1-Propylcyclobutyl)methanamine hydrochloride , making it a versatile tool in scientific research. Its use spans multiple disciplines, reflecting the interconnected nature of modern scientific inquiry .
Safety and Hazards
“(1-Propylcyclobutyl)methanamine hydrochloride” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Mecanismo De Acción
Target of Action:
The primary target of “(1-Propylcyclobutyl)methanamine hydrochloride” (also known as methenamine) is the urinary tract. It is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
Mode of Action:
- Formaldehyde is considered highly bactericidal, effectively targeting and killing bacteria in the urinary tract .
Biochemical Pathways:
The key pathway involves the conversion of methenamine to formaldehyde. This occurs when the urine pH is sufficiently acidic. Formaldehyde disrupts bacterial cell membranes and inhibits bacterial growth .
Pharmacokinetics:
- Impact on Bioavailability : The acidic pH of urine is crucial for methenamine’s effectiveness. Alkaline urine reduces its conversion to formaldehyde, limiting its antibacterial action .
Result of Action:
- Cellular Effects : Bacterial cells are unable to maintain their integrity, resulting in cell lysis and elimination .
Action Environment:
Propiedades
IUPAC Name |
(1-propylcyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-4-8(7-9)5-3-6-8;/h2-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIVQFLTZPYFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Propylcyclobutyl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

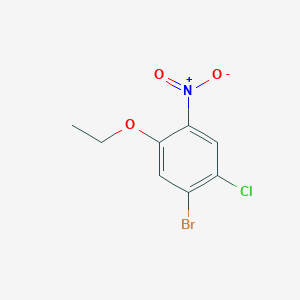
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)
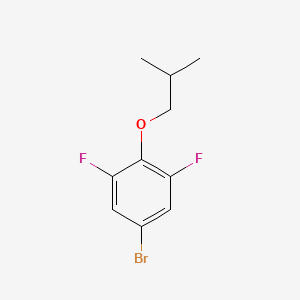
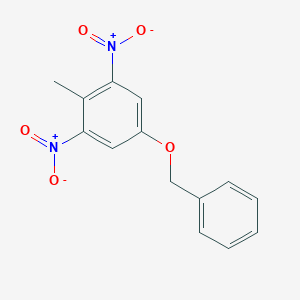
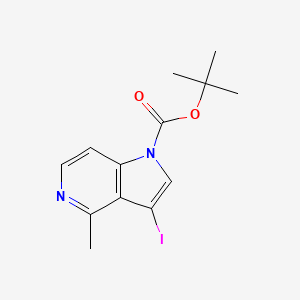
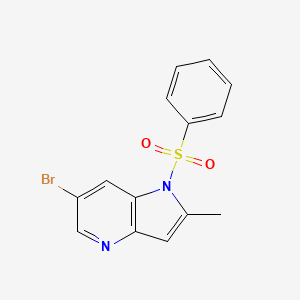
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)
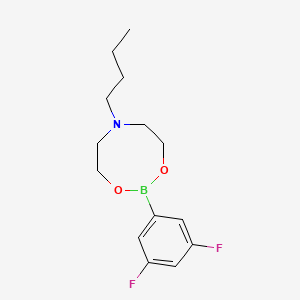
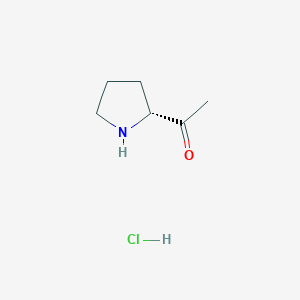
![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)

